4-甲氧基环己烷-1-酰氯

描述

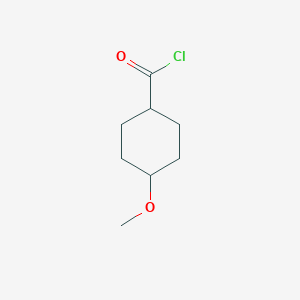

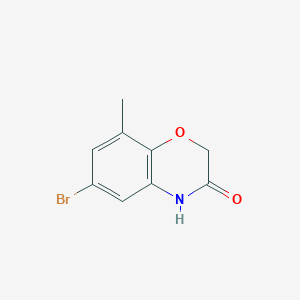

The compound "4-methoxycyclohexane-1-carbonyl Chloride" is a chemical species that can be inferred to have a cyclohexane ring structure with a methoxy group and a carbonyl chloride functional group attached. While the provided papers do not directly discuss this compound, they provide insights into related chemical structures and reactions that can help us understand the potential characteristics and synthetic routes for "4-methoxycyclohexane-1-carbonyl Chloride".

Synthesis Analysis

The synthesis of compounds related to "4-methoxycyclohexane-1-carbonyl Chloride" involves the functionalization of cyclohexane derivatives. For instance, the synthesis of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate involves the reaction of 4-methoxyphenyl acetonitrile with cyclohexanone, followed by acetylation of the resulting hydroxy group . This suggests that similar strategies could be employed for synthesizing "4-methoxycyclohexane-1-carbonyl Chloride", potentially starting from a methoxy-substituted cyclohexane and introducing the carbonyl chloride group through appropriate reagents and conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to "4-methoxycyclohexane-1-carbonyl Chloride" has been investigated using techniques such as X-ray crystallography. For example, the crystal structure of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate shows that the cyclohexane ring adopts a chair conformation, which is a common and stable conformation for cyclohexane derivatives . This information can be extrapolated to predict that "4-methoxycyclohexane-1-carbonyl Chloride" would also likely exhibit a chair conformation for its cyclohexane ring.

Chemical Reactions Analysis

The reactivity of the methoxy and carbonyl chloride functional groups in "4-methoxycyclohexane-1-carbonyl Chloride" can be inferred from related chemistry. For instance, the palladium-catalyzed synthesis of tetrahydrofurans from 4-yn-1-ols involves oxidative cyclization and alkoxycarbonylation . This indicates that the methoxy group can participate in reactions involving palladium catalysts and may undergo transformations under oxidative conditions. The carbonyl chloride group is typically reactive towards nucleophiles due to the presence of a good leaving group (chloride), suggesting that "4-methoxycyclohexane-1-carbonyl Chloride" could be used in acylation reactions to form esters or amides.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "4-methoxycyclohexane-1-carbonyl Chloride" are not directly provided, we can deduce certain properties based on the functional groups present. The methoxy group is an electron-donating group, which could influence the electron density of the molecule and affect its reactivity. The carbonyl chloride group is polar and would contribute to the compound's overall polarity, potentially affecting its solubility in organic solvents. The compound's melting and boiling points, as well as its stability, would be influenced by the presence of these functional groups and the overall molecular conformation.

科学研究应用

催化和有机合成

4-甲氧基环己烷-1-酰氯是有机合成中的通用中间体。它参与由钯配合物催化的甲氧基羰基化反应,显示出从简单的芳基氯化物合成复杂分子的潜力。例如,基于钯和双(二叔丁基膦甲基)苯的催化剂体系对活化芳基氯化物的甲氧基羰基化表现出显着的活性,在特定条件下生成各种有机化合物,包括酯和对苯二甲酸酯(Jiménez-Rodríguez 等人,2005)。

光化学

在光化学领域,4-甲氧基环己烷-1-酰氯的衍生物,特别是甲氧基苯基氯化物,已被研究其在光照下的行为。这些研究阐明了 SN1 反应和溶剂极性对光化学反应结果的影响,突出了该化合物在理解和利用光化学过程用于合成应用中的效用(Dichiarante 等人,2007)。

环加成反应

该化合物还在环加成反应中得到应用,其中使用氯化锡 (IV) 催化将 3-乙氧基环丁酮与烯丙基硅烷结合,生成环己酮衍生物。此类反应例证了该化合物在促进有机合成基础转化中的作用,有助于合成复杂的分子结构(Matsuo 等人,2009)。

共轭还原

另一个应用是在铜卡宾配合物的催化下共轭还原 α,β-不饱和羰基化合物。这个过程突出了该化合物在还原转化中的效用,这对于修饰分子结构以获得所需的性质或反应性至关重要(Jurkauskas 等人,2003)。

材料科学和聚合物化学

在材料科学中,4-甲氧基环己烷-1-酰氯衍生物已被用作合成有机硅化合物的构建模块,展示了含硅杂环在创建在电子、涂层和作为进一步合成努力的中间体中具有潜在应用的材料方面的多功能性(Geyer 等人,2015)。

安全和危害

属性

IUPAC Name |

4-methoxycyclohexane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGGCXKJFXNNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxycyclohexane-1-carbonyl Chloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine](/img/structure/B53014.png)

![methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate](/img/structure/B53036.png)

![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)